WS009A vs. WS009B: 9-Fold Difference in Potency for ET-1 Receptor Binding
In the same study, WS009A exhibited a 9-fold lower potency for the ET-1 receptor compared to its co-isolated analog WS009B [1]. This quantitative difference is critical for researchers needing a less potent probe for functional antagonism studies or for investigating structure-activity relationships within the benz[a]anthraquinone class.
| Evidence Dimension | IC50 for ET-1 receptor binding |
|---|---|
| Target Compound Data | 5.8 μM |
| Comparator Or Baseline | WS009B: 0.67 μM |
| Quantified Difference | 9-fold less potent |
| Conditions | Endothelin receptor binding assay using [125I]ET-1 in porcine aortic smooth muscle membranes |
Why This Matters
Selecting WS009A over WS009B allows for finer titration of antagonist effects, reducing the risk of complete receptor blockade and enabling more nuanced pharmacological dissection of ET-1 signaling pathways.
- [1] Miyata, S., Ohhata, N., Murai, H., Masui, Y., Ezaki, M., Takase, S., Nishikawa, M., Kiyoto, S., Okuhara, M., & Kohsaka, M. (1992). WS009 A and B, new endothelin receptor antagonists isolated from Streptomyces sp. No. 89009. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 45(7), 1029–1040. View Source
